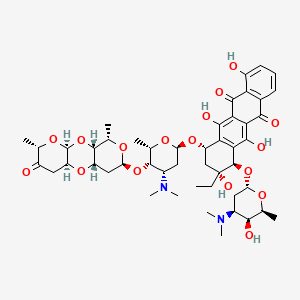
Chlorhydrate de SB 204070
Vue d'ensemble
Description
Applications De Recherche Scientifique
(1-butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of 5-HT4 receptor antagonists.
Biology: This compound is used to investigate the role of 5-HT4 receptors in various biological processes, including neurotransmission and gastrointestinal function.
Industry: It is used in the development of new drugs targeting the 5-HT4 receptor.
Mécanisme D'action
Target of Action
SB 204070 hydrochloride is a highly potent and selective antagonist of the 5-HT4 serotonin receptor . The 5-HT4 receptor is a subtype of the serotonin receptor, which plays a crucial role in the transmission of signals in the brain .
Mode of Action
SB 204070 hydrochloride interacts with the 5-HT4 receptor in a competitive manner . It inhibits both cholinergic and non-cholinergic transmission . This means it prevents the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system, and other non-cholinergic neurotransmitters .
Biochemical Pathways
The primary biochemical pathway affected by SB 204070 hydrochloride is the serotonin signaling pathway . By acting as an antagonist at the 5-HT4 receptor, it blocks the normal action of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Result of Action
The primary result of SB 204070 hydrochloride’s action is the inhibition of contractions in the proximal colon of guinea pigs and the relaxation of human colon circular smooth muscle . This suggests potential therapeutic applications in conditions related to gastrointestinal motility .
Analyse Biochimique
Biochemical Properties
SB 204070 hydrochloride interacts with the 5-HT4 serotonin receptor, a type of G protein-coupled receptor found in the gastrointestinal tract, heart, and brain . It acts as an antagonist, blocking the receptor and inhibiting its function . This interaction with the 5-HT4 receptor is the primary biochemical reaction involving SB 204070 hydrochloride .
Cellular Effects
In cellular processes, SB 204070 hydrochloride has been shown to inhibit cholinergic and noncholinergic transmission and block contractions of the proximal colon in guinea pigs . It also inhibits the relaxation of human colon circular smooth muscle . These effects are due to its antagonistic action on the 5-HT4 receptor .
Molecular Mechanism
At the molecular level, SB 204070 hydrochloride binds to the 5-HT4 receptor, preventing serotonin from activating the receptor . This inhibition of the receptor disrupts the normal signaling pathways, leading to the observed cellular effects .
Temporal Effects in Laboratory Settings
The effects of SB 204070 hydrochloride have been observed to be long-lasting in laboratory settings . For example, in anaesthetized micropigs, the inhibitory effects of SB 204070 hydrochloride lasted for more than 6 hours .
Dosage Effects in Animal Models
In animal models, the effects of SB 204070 hydrochloride vary with dosage . At low doses, it effectively antagonizes the 5-HT4 receptor, while at high doses, it can cause adverse effects .
Metabolic Pathways
Given its interaction with the 5-HT4 receptor, it may be involved in serotonin metabolism .
Transport and Distribution
Given its hydrophilic nature, it is likely to be transported in the bloodstream and distributed throughout the body .
Subcellular Localization
Given its interaction with the 5-HT4 receptor, it is likely to be found in the cell membrane where this receptor is located .
Méthodes De Préparation
The synthesis of (1-butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate involves several steps, starting with the preparation of the core benzodioxane structure. The synthetic route typically includes the following steps:
Formation of the benzodioxane core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidinyl group: This step involves the alkylation of the benzodioxane core with a piperidinyl derivative.
Chlorination and amination:
Industrial production methods for (1-butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
(1-butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzodioxane core.
Substitution: The chlorine and amino groups on the benzodioxane core can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
(1-butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate is unique in its high potency and selectivity for the 5-HT4 receptor. Similar compounds include:
SB 612111 hydrochloride: Another selective 5-HT4 receptor antagonist with similar applications.
SB 207266: A compound with similar receptor selectivity but different chemical structure.
RS 67333 hydrochloride: Another 5-HT4 receptor antagonist used in similar research applications.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Propriétés
IUPAC Name |
(1-butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O4/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18/h11,13H,2-10,12,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOSJYIINXVNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164069 | |
| Record name | SB 204070 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148702-58-3 | |
| Record name | (1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148702-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB 204070 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148702583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB 204070 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















